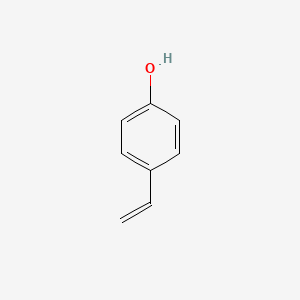

4-ビニルフェノール

概要

説明

4-Vinylphenol, also known as 4-ethenylphenol or para-vinylphenol, is an organic compound with the molecular formula C8H8O. It is a white, volatile solid that is the most studied of the three isomeric vinylphenols. This compound is naturally found in wine and beer, produced by the spoilage yeast Brettanomyces. When it reaches concentrations greater than the sensory threshold, it can impart aromas described as barnyard, medicinal, band-aids, and mousy .

科学的研究の応用

4-Vinylphenol has a wide range of applications in scientific research:

作用機序

Target of Action

4-Vinylphenol, also known as 4-Hydroxystyrene, is an organic compound that primarily targets human endothelial cells . It has been reported to suppress the migration, tube formation, and adhesion to extracellular matrix proteins of these cells . It also affects the protein and mRNA expressions of metalloproteinase-2 .

Mode of Action

4-Vinylphenol interacts with its targets by down-regulating PI3K/AKT and p38 MAPK . It also interferes with the phosphorylation of ERK1/2, and the translocation and expression of NFkappaB . These interactions result in changes in cell behavior, such as reduced migration and adhesion .

Biochemical Pathways

The enzyme cinnamate decarboxylase converts p-coumaric acid to 4-vinylphenol . 4-Vinylphenol is further reduced to 4-ethylphenol by the enzyme vinyl phenol reductase . This biochemical pathway is affected by the presence of 4-vinylphenol, which can lead to downstream effects such as the production of new chemical compounds when it reacts with other molecules .

Pharmacokinetics

It is known that 4-vinylphenol is a volatile solid , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The action of 4-vinylphenol results in molecular and cellular effects such as the suppression of cell migration, tube formation, and adhesion to extracellular matrix proteins . It also leads to changes in the protein and mRNA expressions of metalloproteinase-2 . In addition, 4-vinylphenol has been shown to have anti-angiogenic activities .

Action Environment

The action, efficacy, and stability of 4-vinylphenol can be influenced by environmental factors. For example, it is produced by the spoilage yeast Brettanomyces and is found in wine and beer . When it reaches concentrations greater than the sensory threshold, it can give the wine aromas described as barnyard, medicinal, band-aids, and mousy . The environment in which 4-vinylphenol is present can therefore affect its action and the resulting effects.

生化学分析

Biochemical Properties

4-Vinylphenol plays a significant role in biochemical reactions, particularly in the context of wine and beer production. It is produced through the enzymatic decarboxylation of p-coumaric acid by the enzyme cinnamate decarboxylase . This reaction converts p-coumaric acid to 4-vinylphenol, which can further be reduced to 4-ethylphenol by the enzyme vinyl phenol reductase . These interactions highlight the compound’s involvement in microbial metabolism and its impact on the sensory properties of fermented beverages.

Cellular Effects

4-Vinylphenol has been shown to influence various cellular processes. In cancer research, it has demonstrated the ability to inhibit metastasis and cancer stemness in breast cancer stem-like cells . The compound reduces spheroid formation and ALDH1 expression in CSC-enriched cultures, suppressing colony formation and cell proliferation . Additionally, 4-vinylphenol affects cell signaling pathways, including beta-catenin, EGFR, and AKT signaling pathways, which are crucial for cell migration, invasion, and metastasis .

Molecular Mechanism

At the molecular level, 4-vinylphenol exerts its effects through various mechanisms. It interacts with enzymes and proteins involved in cell signaling pathways, such as PI3K/AKT and p38 MAPK . The compound down-regulates these pathways, leading to reduced cell migration, tube formation, and adhesion to extracellular matrix proteins . Furthermore, 4-vinylphenol interferes with the phosphorylation of ERK1/2 and the translocation and expression of NF-kappaB, contributing to its anti-angiogenic and anti-tumor activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-vinylphenol have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 4-vinylphenol can maintain its activity over extended periods, effectively suppressing angiogenesis and tumor growth in both in vitro and in vivo models . Prolonged exposure to 4-vinylphenol does not confer drug resistance in cancer cells, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of 4-vinylphenol vary with different dosages in animal models. At non-toxic doses, the compound effectively suppresses migration, tube formation, and adhesion to extracellular matrix proteins in human endothelial cells . In zebrafish embryo models, 4-vinylphenol significantly blocks new blood vessel growth at concentrations of 6.25–12.5 μg/mL . In mice, intraperitoneal administration of 4-vinylphenol at doses ranging from 0.2 to 2 mg/kg reduces blood vessel number and tumor size . Higher doses may lead to toxic effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-Vinylphenol is involved in several metabolic pathways. The enzyme cinnamate decarboxylase converts p-coumaric acid to 4-vinylphenol, which can then be reduced to 4-ethylphenol by vinyl phenol reductase . Additionally, 4-vinylphenol can undergo glycosylation to form 4-vinylphenol β-primeveroside (4-VPP) and 4-vinylguaiacol β-primeveroside (4-VGP) in transformed bamboo cells

Transport and Distribution

Within cells and tissues, 4-vinylphenol is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its overall activity and function . Understanding the transport and distribution mechanisms of 4-vinylphenol is crucial for optimizing its therapeutic potential and minimizing any adverse effects.

Subcellular Localization

The subcellular localization of 4-vinylphenol plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 4-vinylphenol exerts its effects precisely where needed, enhancing its efficacy in various biochemical and therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

4-Vinylphenol can be synthesized through various methods. One common method involves the dehydrogenation of 4-ethylphenol upon contact with iron oxide at 500°C . Another method is the decarboxylation of 4-hydroxycinnamic acids, which can be done efficiently without a catalyst .

Industrial Production Methods

Industrial production of 4-vinylphenol can be achieved through the pyrolysis of biomass materials containing lignin and cellulose at temperatures ranging from 200°C to 500°C under oxygen-free or oxygen-poor conditions. This method is advantageous due to its simplicity, short reaction period, and the use of low-cost, widely available biomass materials .

化学反応の分析

Types of Reactions

4-Vinylphenol undergoes various chemical reactions typical of aromatic compounds. These include:

Halogenation: Introduction of halogen atoms.

Sulfonation: Introduction of sulfonic acid groups.

Nitration: Introduction of nitro groups.

Diazocoupling: Formation of azo compounds.

Quarternization: Formation of quaternary ammonium compounds.

Friedel-Crafts Reactions: Alkylation and acylation.

Mannich Reactions: Formation of β-amino ketones.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (for halogenation), sulfuric acid (for sulfonation), nitric acid (for nitration), and various alkyl or acyl halides (for Friedel-Crafts reactions). The conditions typically involve the use of catalysts such as aluminum chloride for Friedel-Crafts reactions and acidic or basic conditions for other reactions.

Major Products

The major products formed from these reactions include halogenated vinylphenols, sulfonated vinylphenols, nitrovinylphenols, azo compounds, quaternary ammonium compounds, and various alkylated or acylated derivatives.

類似化合物との比較

4-Vinylphenol is similar to other vinylphenols such as 4-vinylguaiacol and 2-methoxy-4-vinylphenol. These compounds share similar structures and chemical properties but differ in their specific functional groups and biological activities. For example:

4-Vinylguaiacol: Contains a methoxy group and is known for its presence in thermally processed foods and its role in flavor formation.

2-Methoxy-4-Vinylphenol:

4-Vinylphenol is unique in its specific anti-angiogenic and anti-metastatic properties, which are not as prominently observed in its analogs.

生物活性

4-Vinylphenol (4VP) is a compound with significant biological activity, particularly noted for its anti-angiogenic properties. This article explores the biological effects of 4VP, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

4-Vinylphenol is a styrene derivative commonly found in various natural sources, including certain medicinal herbs such as Hedyotis diffusa and as a metabolite of ferulic acid and p-coumaric acid in lactic acid bacteria during fermentation processes. Its chemical structure allows it to participate in various biological interactions, making it a subject of interest in pharmacological studies.

1. Anti-Angiogenic Effects

Recent studies have demonstrated that 4VP exhibits notable anti-angiogenic activity. This was first reported in a study where 4VP was isolated from Hedyotis diffusa. The compound was shown to inhibit endothelial cell functions critical for angiogenesis, including:

- Cell Migration : 4VP significantly reduced the migration of human umbilical vein endothelial cells (HUVEC) and human microvascular endothelial cells (HMEC-1) at non-toxic concentrations (6.25–50 μg/mL) .

- Tube Formation : In vitro assays indicated that 4VP effectively suppressed tube formation on Matrigel, a key indicator of angiogenic potential.

- Extracellular Matrix Adhesion : The compound decreased adhesion to extracellular matrix proteins, further supporting its anti-angiogenic role.

The anti-angiogenic effects of 4VP are mediated through several signaling pathways:

- PI3K/AKT Pathway : 4VP down-regulated the PI3K/AKT signaling pathway, which is crucial for endothelial cell survival and proliferation.

- MAPK Pathways : It also interfered with p38 MAPK and ERK1/2 phosphorylation, reducing the expression and translocation of NF-kappaB, a transcription factor involved in inflammatory responses and cell survival .

2. In Vivo Studies

In vivo experiments using zebrafish embryos and mouse models have corroborated the anti-angiogenic effects observed in vitro:

- Zebrafish Model : Treatment with 4VP resulted in significant inhibition of new blood vessel growth within the embryos at concentrations ranging from 6.25 to 12.5 μg/mL .

- Mouse Tumor Models : In breast tumor-bearing BALB/c mice, administration of 4VP (0.2–2 mg/kg) led to reduced tumor size and blood vessel density when compared to control groups treated with doxorubicin .

Potential Therapeutic Applications

Given its anti-angiogenic properties, 4VP holds potential as a therapeutic agent in conditions characterized by excessive angiogenesis, such as cancer and certain inflammatory diseases. The ability to modulate endothelial cell behavior presents opportunities for developing novel treatments targeting vascular growth.

Research Findings Summary Table

Case Study 1: Application in Cancer Therapy

In a controlled study involving breast cancer models, researchers administered varying doses of 4VP alongside standard chemotherapy agents. Results indicated that combining 4VP with doxorubicin enhanced therapeutic efficacy by reducing tumor vascularization while maintaining lower systemic toxicity levels compared to higher doses of chemotherapy alone.

Case Study 2: Role in Inflammatory Diseases

Another investigation focused on the anti-inflammatory properties of related compounds (e.g., 2-methoxy-4-vinylphenol). These studies suggest that similar mechanisms may apply to 4VP, indicating its potential use in treating inflammatory conditions where angiogenesis plays a critical role .

特性

IUPAC Name |

4-ethenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGYGGDSWSUORM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-70-2 | |

| Record name | Poly(4-vinylphenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7073301 | |

| Record name | 4-Ethenyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, White solid, vanilla extract odour | |

| Record name | 4-Hydroxystyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/703/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water; slightly soluble in fat, moderately soluble (in ethanol) | |

| Record name | p-Vinylphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/703/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2628-17-3, 24979-70-2 | |

| Record name | 4-Vinylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2628-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002628173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maruzen M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethenyl-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-vinylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.276 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OA7V1SM8YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxystyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

73.5 °C | |

| Record name | 4-Hydroxystyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004072 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。